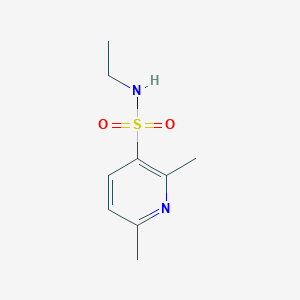

N-Ethyl-2,6-dimethylpyridine-3-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O2S |

|---|---|

Molecular Weight |

214.29 g/mol |

IUPAC Name |

N-ethyl-2,6-dimethylpyridine-3-sulfonamide |

InChI |

InChI=1S/C9H14N2O2S/c1-4-10-14(12,13)9-6-5-7(2)11-8(9)3/h5-6,10H,4H2,1-3H3 |

InChI Key |

ABXXCKBZDCNFON-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=C(N=C(C=C1)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of N Ethyl 2,6 Dimethylpyridine 3 Sulfonamide

Strategic Approaches to the Pyridine (B92270) Core Formation

The synthesis of the central pyridine ring, substituted with two methyl groups, is a critical first step. Methodologies for this process range from the elaboration of existing pyridine structures to the de novo construction of the heterocyclic ring through cyclization reactions.

Elaboration from 2,6-Dimethylpyridine (B142122) Precursors

The most direct approach to the target molecule's backbone begins with the precursor 2,6-dimethylpyridine, also known as 2,6-lutidine. This compound is a readily available starting material, often derived from coal tar or synthesized through established organic reactions. wikipedia.org Its availability makes it an attractive starting point for further functionalization.

Multi-Component Reactions and Cyclization Pathways for Pyridine Ring Assembly

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. The Hantzsch dihydropyridine (B1217469) synthesis is a classic example of an MCR used for pyridine ring assembly. orgsyn.org

The general Hantzsch synthesis for a 2,6-dimethylpyridine core involves the reaction of two equivalents of a β-dicarbonyl compound (e.g., ethyl acetoacetate), one equivalent of an aldehyde (e.g., formaldehyde), and one equivalent of a nitrogen donor like ammonia (B1221849). The reaction proceeds through a series of condensations and cyclizations to form a dihydropyridine intermediate, which is then aromatized to the final pyridine ring. The key advantages of such MCR approaches are their operational simplicity, atom economy, and the ability to generate structural diversity by varying the starting components.

| Reaction Name | Reactants | Key Feature | Reference |

|---|---|---|---|

| Hantzsch Pyridine Synthesis | β-ketoester, Aldehyde, Ammonia | Multi-component reaction forming a dihydropyridine intermediate, followed by oxidation. | orgsyn.org |

Installation and Modification of the Sulfonamide Moiety

With the 2,6-dimethylpyridine core in hand, the next strategic phase involves introducing the sulfonamide group at the C-3 position. This is typically a two-step process involving the introduction of a sulfonyl chloride group, followed by amidation.

Sulfonation and Chlorosulfonation Reactions on Pyridine Derivatives

The introduction of a sulfur-based functional group onto the pyridine ring is achieved through sulfonation. Direct sulfonation of pyridine and its derivatives, like 2,6-lutidine, can be challenging due to the basicity of the ring nitrogen, which can be protonated or complex with sulfonating agents. However, methods have been developed to achieve this transformation. acs.org The reaction typically yields a pyridine-sulfonic acid, in this case, 2,6-dimethylpyridine-3-sulfonic acid. synchem.de

To proceed to the sulfonamide, the sulfonic acid must be converted into a more reactive species, the sulfonyl chloride. A standard laboratory method for this conversion is the reaction of the sulfonic acid with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). google.com This reaction replaces the hydroxyl group of the sulfonic acid with a chlorine atom, yielding the key intermediate, 2,6-dimethylpyridine-3-sulfonyl chloride. Alternative routes to pyridine-3-sulfonyl chlorides can involve the diazotization of a 3-aminopyridine (B143674) precursor, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. google.comresearchgate.net

Amidation and N-Alkylation Strategies for Sulfonamide Formation

The final stage of the synthesis involves the formation of the sulfonamide bond and the introduction of the N-ethyl group. This can be accomplished through a direct, single step or a two-step sequence.

The most straightforward and convergent method for the formation of N-Ethyl-2,6-dimethylpyridine-3-sulfonamide is the direct reaction of 2,6-dimethylpyridine-3-sulfonyl chloride with ethylamine (B1201723). In this standard nucleophilic substitution reaction, the nitrogen atom of ethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the stable sulfonamide linkage. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

An alternative, though less direct, two-step approach is also feasible. First, the 2,6-dimethylpyridine-3-sulfonyl chloride is reacted with ammonia to form the parent sulfonamide, 2,6-dimethylpyridine-3-sulfonamide. Subsequently, this primary sulfonamide can undergo selective N-alkylation using an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base to yield the final N-ethylated product. researchgate.net

| Step | Intermediate/Product | Key Reagents | Reaction Type |

|---|---|---|---|

| Sulfonation | 2,6-Dimethylpyridine-3-sulfonic acid | Sulfonating agent (e.g., SO₃/H₂SO₄) | Electrophilic Aromatic Substitution |

| Chlorosulfonation | 2,6-Dimethylpyridine-3-sulfonyl chloride | PCl₅ or SOCl₂ | Nucleophilic Acyl Substitution |

| Amidation | This compound | Ethylamine | Nucleophilic Acyl Substitution |

Advanced Synthetic Protocols for Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound often requires sophisticated chemical strategies to achieve desired molecular complexity and stereochemistry. Advanced protocols, including transition metal-catalyzed cross-coupling reactions, stereoselective methods, and chemo- and regioselective functionalizations, are instrumental in modifying the core structure of this compound for various research applications.

Transition Metal-Catalyzed Coupling Reactions in Pyridine-Sulfonamide Synthesis

Transition metal catalysis provides powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, which are essential for the synthesis of diverse pyridine-sulfonamide analogues. Palladium-catalyzed cross-coupling reactions, in particular, have been widely employed for their efficiency and functional group tolerance.

One of the most prominent methods is the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of C-C bonds between organoboron compounds and organic halides. This reaction is highly effective for synthesizing unsymmetrical biaryl derivatives and can be applied to introduce various aryl or heteroaryl substituents onto the pyridine ring of a sulfonamide precursor. The reaction typically utilizes readily available substrates and proceeds under mild conditions, tolerating a wide range of functional groups. Microwave-assisted Suzuki reactions have been shown to accelerate reaction times, often leading to full conversion to products in a matter of minutes. mdpi.com

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling, specifically for the formation of C-N bonds. This reaction is instrumental in synthesizing N-aryl or N-heteroaryl sulfonamides from aryl halides and primary or secondary amines. The development of specialized phosphine (B1218219) ligands, such as BrettPhos and RuPhos, has significantly broadened the scope of this reaction, allowing for the coupling of a wide array of functionalized aryl and heteroaryl partners with often low catalyst loadings and short reaction times. rsc.org These catalyst systems are known for their robustness, often enabling reactions to be performed without the need for a glovebox. rsc.org

Copper-catalyzed reactions also offer a valuable alternative for the synthesis of sulfonamide derivatives. These methods can effectively catalyze the sulfonylation of organic compounds through direct C-H functionalization or multicomponent domino reactions.

Below is a table summarizing representative transition metal-catalyzed coupling reactions applicable to the synthesis of pyridine-sulfonamide analogues.

| Reaction Type | Catalyst/Ligand System | Coupling Partners | Key Features |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd/C, or other Pd sources with phosphine ligands | Aryl/heteroaryl boronic acids and halo-pyridines | Forms C-C bonds; mild conditions; broad functional group tolerance. mdpi.com |

| Buchwald-Hartwig Amination | Pd catalysts with ligands like BrettPhos, RuPhos | Aryl/heteroaryl halides and amines/sulfonamides | Forms C-N bonds; wide substrate scope; robust and air-stable catalysts available. rsc.org |

| Copper-Catalyzed Sulfonylation | Copper-based catalytic materials | Various organic molecules and sulfur dioxide sources | Direct C-H functionalization; multicomponent reactions. |

Stereoselective Synthesis and Chiral Induction Approaches

The development of stereoselective synthetic methods is crucial for accessing chiral analogues of this compound, which can exhibit unique biological activities. Such approaches aim to control the three-dimensional arrangement of atoms in the molecule, leading to the formation of a single enantiomer or diastereomer.

One notable advancement is the catalytic enantioselective synthesis of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides. This has been achieved through a chiral palladium-catalyzed N-allylation reaction (Tsuji-Trost allylation). In a study, the reaction of allyl acetate (B1210297) with secondary sulfonamides bearing a 2-arylethynyl-6-methylphenyl group on the nitrogen atom, in the presence of a (S,S)-Trost ligand-(allyl-PdCl)₂ catalyst, yielded rotationally stable N-C axially chiral N-allylated sulfonamides with good enantioselectivity (up to 92% ee). nih.gov The absolute stereochemistry of the major enantiomer was confirmed by X-ray single crystal structural analysis. nih.gov

While this specific example focuses on N-phenyl sulfonamides, the principles of using chiral transition metal complexes to induce stereochemistry can be adapted for the synthesis of chiral N-alkyl pyridine sulfonamides. The key is the design of a chiral catalyst that can effectively differentiate between the two faces of a prochiral substrate or control the orientation of reactants in the transition state.

Another approach to inducing chirality involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. While no specific examples directly pertaining to this compound were found, this remains a viable and well-established strategy in asymmetric synthesis.

The following table highlights a key approach to stereoselective sulfonamide synthesis:

| Method | Catalyst/Reagent | Substrate Type | Outcome |

| Asymmetric N-Allylation | Chiral Pd-catalyst (e.g., (S,S)-Trost ligand-(allyl-PdCl)₂) | Secondary sulfonamides | Enantioselective formation of N-C axially chiral sulfonamides. nih.gov |

Detailed Spectroscopic and Crystallographic Characterization of N Ethyl 2,6 Dimethylpyridine 3 Sulfonamide and Its Analogues

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. For a molecule like N-Ethyl-2,6-dimethylpyridine-3-sulfonamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals and to understand the molecule's spatial arrangement.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide initial information about the number and types of protons present. For this compound, distinct signals would be expected for the protons of the ethyl group (a triplet for the methyl and a quartet for the methylene (B1212753) group), two singlets for the non-equivalent methyl groups on the pyridine (B92270) ring, and two distinct signals for the aromatic protons on the pyridine ring. The sulfonamide N-H proton would likely appear as a broad singlet, with its chemical shift being solvent-dependent. For example, in related pyridosulfonamide derivatives, aromatic protons are typically observed in the range of 6.9-8.4 ppm, while the sulfonamide NH proton can appear as a singlet around 11.2 ppm. rasayanjournal.co.in

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. This includes the carbons of the ethyl group, the two methyl groups, and the five carbons of the substituted pyridine ring. The chemical shifts would confirm the electronic environment of each carbon.

2D NMR Spectroscopy: To unequivocally assign these signals and establish connectivity, several 2D NMR experiments would be crucial:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, clearly identifying the adjacent protons of the ethyl group (methylene and methyl) and the coupling between the aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.

| Proton Assignment (Predicted) | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected ¹H-¹H COSY Correlations |

| Pyridine-H4 | ~8.0-8.5 | d | Pyridine-H5 |

| Pyridine-H5 | ~7.2-7.6 | d | Pyridine-H4 |

| Pyridine-CH₃ (C2) | ~2.5-2.8 | s | - |

| Pyridine-CH₃ (C6) | ~2.5-2.8 | s | - |

| N-CH₂-CH₃ | ~3.1-3.5 | q | N-CH₂-CH₃ |

| N-CH₂-CH₃ | ~1.1-1.4 | t | N-CH₂ -CH₃ |

| SO₂NH | Variable (solvent dependent) | br s | - |

This table is based on typical values for similar structures and serves as a predictive guide.

Dynamic NMR techniques could be employed to study restricted rotation around the S-N bond. Due to the steric hindrance imposed by the methyl groups on the pyridine ring and the ethyl group on the nitrogen, the rotation around the S-N bond may be slow on the NMR timescale at lower temperatures. This could lead to the observation of distinct signals for conformers (rotamers). By acquiring spectra at various temperatures, the coalescence of these signals can be observed, allowing for the calculation of the energy barrier (ΔG‡) for this conformational exchange process.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopies are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, key vibrational bands would be expected:

N-H Stretch: A band in the region of 3200-3400 cm⁻¹ corresponding to the sulfonamide N-H group. The exact position and shape of this band can provide information on hydrogen bonding in the solid state or in concentrated solutions. rasayanjournal.co.in

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups are found just below 3000 cm⁻¹.

SO₂ Stretches: The sulfonamide group is characterized by two strong absorption bands corresponding to its asymmetric and symmetric stretching modes, typically found in the ranges of 1310-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. rsc.org These are often very intense and diagnostically significant.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1650 cm⁻¹ region. rasayanjournal.co.in

S-N Stretch: The stretching vibration for the sulfur-nitrogen bond is typically weaker and appears in the 895-915 cm⁻¹ range. rsc.org

| Functional Group | Expected FT-IR/FT-Raman Frequency Range (cm⁻¹) | Vibrational Mode |

| N-H (Sulfonamide) | 3200-3400 | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Aliphatic) | 2850-2980 | Stretching |

| C=C, C=N (Pyridine) | 1400-1650 | Ring Stretching |

| SO₂ | 1310-1350 | Asymmetric Stretching |

| SO₂ | 1140-1160 | Symmetric Stretching |

| S-N | 895-915 | Stretching |

This table provides expected ranges based on data for analogous sulfonamides. rsc.org

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₉H₁₄N₂O₂S), the expected monoisotopic mass would be precisely determined, confirming the elemental composition.

Electron Ionization (EI) or Electrospray Ionization (ESI) techniques would also reveal characteristic fragmentation patterns. Key fragmentation pathways would likely involve:

Loss of the ethyl group from the nitrogen.

Cleavage of the S-N bond.

Loss of SO₂ from the pyridine ring, a common fragmentation for sulfonamides.

Fissions within the pyridine ring structure.

Analysis of these fragment ions helps to piece together the molecular structure, corroborating the findings from NMR and vibrational spectroscopy.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate determination of bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular connectivity and conformation.

An SC-XRD analysis of this compound would provide key geometric parameters. Based on related sulfonamide structures, the geometry around the sulfur atom is expected to be a distorted tetrahedron. The S-O bond lengths are typically around 1.43 Å. The conformation of the molecule in the crystal lattice would be defined by the torsional angle between the pyridine ring and the S-N bond. Intermolecular interactions, such as hydrogen bonds involving the sulfonamide N-H proton as a donor and a sulfonyl oxygen or pyridine nitrogen as an acceptor, would also be identified, providing insight into the crystal packing.

| Parameter | Expected Value (based on analogues) |

| S=O Bond Length | ~1.43 Å |

| S-N Bond Length | ~1.63 Å |

| S-C (Pyridine) Bond Length | ~1.76 Å |

| O-S-O Bond Angle | ~120° |

| C-S-N Bond Angle | ~107° |

| Pyridine-C-S-N Torsion Angle | Variable, defines conformation |

This table presents typical values observed in similar sulfonamide crystal structures and should be considered predictive.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonds, π-π Stacking)

The crystal structure and molecular packing of pyridine sulfonamides are significantly influenced by a network of intermolecular interactions, primarily hydrogen bonds and, in some cases, π-π stacking. While specific crystallographic data for this compound is not extensively detailed in the available literature, a systematic study of related pyridine sulfonamides and their derivatives provides a strong basis for understanding its expected solid-state behavior. lookchem.comacs.org

Sulfonamides are well-known for their capacity to form robust hydrogen bonds, which act as key synthons in directing their crystal engineering. lookchem.com In aromatic and heteroaromatic sulfonamides, the N-H group of the sulfonamide moiety is a potent hydrogen bond donor, while the sulfonyl oxygens and the pyridine nitrogen are effective acceptors. lookchem.comnih.gov

Studies on various pyridine sulfonamide analogues show that N-H···O and N-H···N hydrogen bonds are common motifs that guide the assembly of molecules into dimers, chains, or more complex three-dimensional networks. lookchem.comnih.gov For instance, in the crystal structures of related pyridine-3-sulfonamide (B1584339) derivatives, molecules often form centrosymmetric dimers through N−H···O hydrogen bonds involving the sulfonamide groups. nih.gov These dimers can then be further linked by other weak interactions, such as C-H···O bonds, creating extended sheets or layered structures. nih.govresearchgate.net

The presence of the ethyl group on the sulfonamide nitrogen in this compound introduces a secondary amide function (R-SO₂-NHR'), which still allows for one N-H donor. This N-H group is expected to be the primary site for hydrogen bonding. The introduction of substituents can, however, alter the packing arrangement and the complexity of the hydrogen bond network. nih.gov

π-π stacking interactions are another significant force in the crystal packing of aromatic and heteroaromatic compounds. These interactions occur between the electron-rich pyridine rings. In related structures, such as complexes of 3-sulfonamide-substituted imidazo[2,1-b]thiazoles and pyridinyl-1,2,4-triazole ligands, π-stacking has been observed to play a crucial role in the supramolecular assembly. nih.govscienceopen.comresearchgate.net These interactions, where pyridine and other heterocyclic rings overlap, contribute to the formation of layered or columnar structures. scienceopen.comresearchgate.netmdpi.com The planarity and electron distribution of the pyridine ring in this compound make it a likely candidate for participating in such interactions.

Table 1: Common Intermolecular Interactions in Pyridine Sulfonamide Analogues

| Interaction Type | Donor | Acceptor | Typical Geometry/Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | N-H (Sulfonamide) | O (Sulfonyl), N (Pyridine) | Formation of dimers, chains, and sheets. lookchem.comnih.gov |

| Hydrogen Bond | C-H (Aromatic/Alkyl) | O (Sulfonyl) | Links primary hydrogen-bonded motifs into larger networks. nih.gov |

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy provides valuable information about the electronic transitions within a molecule and its resulting optical properties. For this compound and its analogues, the UV-Vis spectrum is characterized by absorption bands corresponding to π-π* and n-π* electronic transitions. nih.govnih.gov

The pyridine ring, being an aromatic heterocycle, is the primary chromophore responsible for strong absorption in the UV region. These absorptions are typically attributed to π-π* transitions, involving the excitation of electrons from bonding π orbitals to antibonding π* orbitals. The substitution pattern on the pyridine ring, including the dimethyl and sulfonamide groups, influences the energy of these transitions and thus the position of the absorption maxima (λmax). nih.gov

In a study of a new sulfonamide compound, {(4-nitrophenyl)sulfonyl}tryptophan, absorption peaks at 245 nm and 290 nm were assigned to π-π* transitions. nih.gov Similarly, synthesized 2-N-phenylamino-methyl-nitro-pyridine isomers also show characteristic absorption bands related to their aromatic systems. nih.gov

The sulfonamide group itself contains non-bonding electrons (n) on the oxygen and nitrogen atoms. These can be excited to antibonding π* orbitals of the aromatic ring, resulting in n-π* transitions. These transitions are generally weaker in intensity compared to π-π* transitions and can sometimes be observed as shoulders on the main absorption bands or at longer wavelengths. nih.gov For the {(4-nitrophenyl)sulfonyl}tryptophan compound, transitions observed at 385, 420, and 575 nm were attributed to n–π* transitions of the sulfonamide. nih.gov

The solvent environment can also affect the position and intensity of these absorption bands. A systematic investigation of a fluorescence probe containing a sulfonamide moiety showed that its UV-vis absorption spectra were carefully studied in various solvents to understand its photophysical behavior. nih.gov

Table 2: Typical Electronic Transitions in Sulfonamide Derivatives

| Transition Type | Orbitals Involved | Typical Wavelength Region | Chromophore |

|---|---|---|---|

| π → π* | π (bonding) → π* (antibonding) | 200-300 nm | Pyridine ring and other aromatic systems. nih.govnih.gov |

Computational and Theoretical Studies on N Ethyl 2,6 Dimethylpyridine 3 Sulfonamide

Quantum Chemical Calculations (Density Functional Theory - DFT) for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. nih.govresearchgate.net For N-Ethyl-2,6-dimethylpyridine-3-sulfonamide, DFT calculations are instrumental in elucidating its three-dimensional structure and electronic properties. nih.gov The B3LYP functional, combined with a suitable basis set such as 6-311++G(d,p), is a commonly employed method for such investigations, providing reliable results for a wide range of organic molecules. nih.govresearchgate.net

Molecular Geometry Optimization and Vibrational Frequency Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound, this process would involve the systematic adjustment of bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.

Following optimization, a vibrational frequency analysis is crucial. This calculation serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared and Raman spectra of the molecule. researchgate.net The calculated vibrational modes can be compared with experimental spectroscopic data to validate the computational model. Each calculated frequency corresponds to a specific molecular motion, such as the stretching of C-H bonds, the bending of N-S-O angles, or the torsional modes of the ethyl group.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretching | ~3300-3500 |

| C-H (aromatic) | Stretching | ~3000-3100 |

| C-H (aliphatic) | Stretching | ~2850-2960 |

| C=N (pyridine) | Stretching | ~1550-1650 |

| C=C (pyridine) | Stretching | ~1400-1600 |

| S=O (asymmetric) | Stretching | ~1300-1350 |

| S=O (symmetric) | Stretching | ~1150-1180 |

| S-N | Stretching | ~900-950 |

Energetic Landscape and Conformational Analysis

The presence of flexible components, such as the ethyl group attached to the sulfonamide nitrogen, implies that this compound can exist in multiple conformations. nih.gov A thorough conformational analysis is necessary to identify the different stable conformers and to understand the energetic barriers between them. This involves systematically rotating the rotatable bonds and performing geometry optimizations for each starting conformation.

The relative energies of the resulting conformers provide insight into their populations at a given temperature. The most stable conformer, possessing the lowest energy, will be the most abundant. This analysis is critical as different conformers can exhibit distinct chemical and physical properties. nih.gov

Electronic Structure Analysis

Beyond the molecular geometry, understanding the distribution and energy of electrons is fundamental to predicting a molecule's stability, reactivity, and intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the spatial distribution of the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Frontier Molecular Orbital Properties (Illustrative) (Note: The values in this table are hypothetical and represent the type of data generated from DFT calculations.)

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.net By transforming the complex molecular orbitals into localized orbitals that align with Lewis structures (bonds and lone pairs), NBO analysis quantifies the interactions between these orbitals.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies regions of high electron density and negative potential (attractive to electrophiles), while blue indicates regions of low electron density and positive potential (attractive to nucleophiles). Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonamide group and the nitrogen atom of the pyridine (B92270) ring, highlighting these as potential sites for hydrogen bonding and electrophilic attack. Conversely, the hydrogen atoms, particularly the one on the sulfonamide nitrogen, would exhibit a positive potential.

Prediction and Analysis of Spectroscopic Data through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic data of molecules like this compound. These theoretical calculations provide a basis for assigning experimental vibrational frequencies and understanding the electronic transitions observed in UV-Vis spectra.

Theoretical vibrational analysis is typically performed to predict the Infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies at a specific level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set), researchers can identify the characteristic vibrational modes of the molecule. Each calculated frequency corresponds to a specific motion of the atoms, such as stretching, bending, or twisting of functional groups. For this compound, key vibrational modes would include the S=O symmetric and asymmetric stretches of the sulfonamide group, the N-H stretch, C-N stretches within the pyridine ring, and various C-H vibrations of the ethyl and methyl groups. Comparing these predicted frequencies with experimental data allows for a precise assignment of the spectral bands.

Furthermore, Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results, often presented as oscillator strengths and corresponding wavelengths (λmax), help in understanding the electronic structure and the nature of the frontier molecular orbitals (HOMO and LUMO) involved in these transitions.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical shifts, when compared to experimental values, aid in the definitive assignment of signals in the NMR spectrum, confirming the molecular structure.

Table 1: Predicted Spectroscopic Data for this compound (Illustrative) Note: The following data is illustrative of typical computational outputs. Actual values would be derived from specific quantum chemical calculations which are not publicly available for this compound.

| Spectroscopic Data | Predicted Value/Range | Assignment |

|---|---|---|

| FT-IR (cm⁻¹) | ||

| ν(N-H) | ~3350 cm⁻¹ | N-H stretching |

| νas(SO₂) | ~1350 cm⁻¹ | Asymmetric SO₂ stretching |

| νs(SO₂) | ~1160 cm⁻¹ | Symmetric SO₂ stretching |

| ν(C=N) pyridine | ~1580 cm⁻¹ | Pyridine ring stretching |

| ¹H NMR (ppm) | ||

| δ(N-H) | 7.5 - 8.5 ppm | Sulfonamide proton |

| δ(Py-H) | 7.0 - 8.0 ppm | Pyridine ring protons |

| δ(CH₂) | 3.0 - 3.5 ppm | Ethyl group methylene (B1212753) |

| δ(CH₃) | 1.0 - 1.5 ppm | Ethyl group methyl |

| δ(Py-CH₃) | 2.4 - 2.8 ppm | Pyridine ring methyls |

| UV-Vis (nm) |

Calculation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for applications in photonics, telecommunications, and optical data processing. Computational chemistry provides a direct route to assess the NLO potential of a molecule by calculating its hyperpolarizability. A high hyperpolarizability value suggests a strong NLO response.

The key parameters for evaluating NLO properties are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These are calculated using DFT methods, often with the same functional and basis set used for spectroscopic predictions. The calculations involve applying a static electric field and determining the response of the molecule's electron density.

A molecule's NLO activity is often linked to its electronic structure, specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap typically facilitates intramolecular charge transfer (ICT), which can lead to a larger hyperpolarizability. Computational analysis of the HOMO and LUMO electron density distributions can reveal the pathways for this charge transfer. For this compound, the pyridine ring can act as an electron-withdrawing group, while the sulfonamide and its substituents can act as donors, potentially creating a donor-π-acceptor system conducive to NLO activity.

The total first hyperpolarizability (β₀) is a key metric and is often compared to that of a standard NLO material like urea (B33335) to gauge its potential.

Table 2: Calculated NLO Properties (Illustrative) Note: The following data is illustrative of typical computational outputs. Actual values would be derived from specific quantum chemical calculations which are not publicly available for this compound.

| Parameter | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 3.5 - 5.0 D |

| Mean Polarizability (α) | 130 - 150 a.u. |

| Total First Hyperpolarizability (β₀) | (Calculated value would be here) |

Theoretical Reaction Pathway and Mechanism Elucidation

Computational chemistry is invaluable for exploring the mechanisms of chemical reactions, including the synthesis of this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most energetically favorable pathway.

For the synthesis of this compound, which would likely involve the reaction of 2,6-dimethylpyridine-3-sulfonyl chloride with ethylamine (B1201723), theoretical studies can elucidate the reaction mechanism. DFT calculations can be used to model the reactants, the transition state structure, and the products. The activation energy (the energy barrier from reactants to the transition state) can be calculated, providing insight into the reaction kinetics.

The calculations can confirm the role of solvents or catalysts by modeling their explicit or implicit interactions with the reacting species. For example, the model could show how a base facilitates the removal of HCl, the byproduct of the sulfonylation reaction. By visualizing the molecular orbitals and electron density changes along the reaction coordinate, researchers can gain a fundamental understanding of the bond-forming and bond-breaking processes. This theoretical insight is crucial for optimizing reaction conditions, such as temperature, solvent, and catalyst choice, to improve yield and purity.

Chemical Reactivity, Transformation, and Functionalization of N Ethyl 2,6 Dimethylpyridine 3 Sulfonamide

Electrophilic and Nucleophilic Reactions on the Pyridine (B92270) Ring

The reactivity of the pyridine ring in N-Ethyl-2,6-dimethylpyridine-3-sulfonamide is significantly influenced by the electronic properties of the nitrogen heteroatom and the substituents. The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic attack compared to benzene. Conversely, this electron deficiency makes the pyridine ring more susceptible to nucleophilic attack.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridine rings, particularly when a good leaving group is present at the 2-, 4-, or 6-positions. youtube.comyoutube.commasterorganicchemistry.com In the case of this compound, direct SNAr on the unsubstituted ring is challenging. However, should a leaving group be introduced at the C4 or C5 positions, nucleophilic displacement would be possible.

The presence of electron-withdrawing groups on the ring enhances the rate of SNAr reactions by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.comnih.gov While the sulfonamide group is electron-withdrawing, its effect at the meta-position (C3) is less pronounced for activating the C2, C4, and C6 positions towards nucleophilic attack.

Common nucleophiles used in SNAr reactions of pyridines include amines, alkoxides, and thiolates. youtube.com The reaction of 2-chloropyridines with amines, for instance, is a frequently used method to introduce amino substituents. youtube.com

Table 1: General Reactivity of Substituted Pyridines in SNAr Reactions

| Position of Leaving Group | Activating/Deactivating Substituents | Favored Nucleophiles | General Reaction Conditions |

| C2, C4, C6 | Electron-withdrawing groups (e.g., -NO2, -CN) | Amines, alkoxides, thiolates | Elevated temperatures |

| C3, C5 | Less reactive, requires strong activation | Strong nucleophiles | Harsher conditions |

Addition reactions to the pyridine ring are less common than substitution reactions due to the energy required to disrupt the aromatic system. However, under certain conditions, nucleophilic and radical additions can occur. The formation of 1,4-dihydropyridine (B1200194) (DHP) structures can be achieved through the addition of nucleophiles to the C4-position, which can then be further functionalized. researchgate.net

The pyridine nitrogen can also facilitate reactions. For instance, the formation of pyridine phosphonium (B103445) salts can activate the ring for subsequent functionalization at various positions. nih.gov A three-component coupling reaction involving 2-aminoazines, aldehydes, and diazo-compounds proceeds through a pyridine group-assisted addition of the diazo-compound to an imine. nih.gov

Functionalization of Alkyl Substituents on the Pyridine Ring (e.g., Methyl, Ethyl groups)

The methyl groups at the C2 and C6 positions of this compound are potential sites for various functionalization reactions.

The methyl groups on the pyridine ring can be oxidized to various functional groups such as aldehydes, carboxylic acids, or hydroxymethyl groups using appropriate oxidizing agents. The choice of oxidant and reaction conditions determines the extent of oxidation.

Conversely, while the pyridine ring itself is relatively resistant to reduction, the substituents can be modified. However, specific reduction pathways for the alkyl groups without affecting the pyridine ring or the sulfonamide are not commonly reported and would require selective reagents. The reduction of a related dimethyl pyridine-2,3-dicarboxylate to a tetrahydrofuro[3,4-b]pyridin-5(7H)-one with sodium borohydride (B1222165) highlights the potential for complex reduction pathways in substituted pyridines. researchgate.net

Direct C-H functionalization is a powerful tool for modifying pyridine rings and their substituents, offering an atom-economical approach to new derivatives. nih.govrsc.org For 2,6-disubstituted pyridines, C-H functionalization often targets the C3 and C4 positions.

A sterically driven, iridium-catalyzed C3-selective borylation of 2,6-dimethylpyridine (B142122) has been reported, which allows for the subsequent introduction of various functional groups at this position. nih.gov Palladium-catalyzed direct diarylation of pyridines at the 2- and 6-positions has also been achieved using a transient activator strategy. researchgate.net While this compound already has substituents at these positions, similar strategies could potentially be adapted to functionalize the remaining C-H bonds.

The development of regioselective C-H functionalization of pyridines, including at the meta-position, is an active area of research, employing various strategies such as the use of phosphonium salts, photocatalysis, and transition metal catalysis. researchgate.netnih.gov

Reactivity of the Sulfonamide Moiety

The sulfonamide group (-SO2NH-) is a versatile functional group with a rich reaction chemistry. The nitrogen atom of the sulfonamide can act as a nucleophile. N-aryl sulfonamides can be synthesized through the coupling of sulfonamides with aryl halides, often catalyzed by transition metals like nickel or copper. princeton.edunih.gov This suggests that the N-H bond of the sulfonamide in this compound could potentially undergo further substitution.

The sulfonamide motif is also known to participate in intramolecular reactions. For example, an intramolecular alkene aminoarylation cascade has been developed that utilizes the sulfonamide as a traceless linker to form arylethylamines. nih.gov Furthermore, N-aryl sulfonamides are important structural motifs in many pharmaceutical compounds, and various synthetic methods for their preparation have been developed. researchgate.netresearchgate.net

The synthesis of coumarin-sulfonamide hybrids has been achieved through a one-pot reduction of a nitro group followed by coupling with an arylsulfonyl chloride. mdpi.com This highlights the reactivity of the amino group that would be formed upon reduction of a nitro-analogue of the title compound, and the subsequent formation of the sulfonamide linkage.

Table 2: Summary of Potential Reactivity

| Functional Group | Type of Reaction | Potential Products |

| Pyridine Ring | Nucleophilic Aromatic Substitution (with leaving group) | Substituted pyridines (e.g., amino, alkoxy) |

| Pyridine Ring | C-H Functionalization | Borylated, arylated pyridines |

| Methyl Groups | Oxidation | Pyridine aldehydes, carboxylic acids |

| Sulfonamide | N-Alkylation/Arylation | N-substituted sulfonamides |

| Sulfonamide | Intramolecular Cyclization | Fused heterocyclic systems |

N-Substitution and Derivatization Reactions

The sulfonamide nitrogen of this compound is a key site for substitution and derivatization. N-alkylation is a common transformation for sulfonamides, providing a route to tertiary sulfonamides. researchgate.net In the case of this compound, further alkylation of the nitrogen atom would lead to a quaternary ammonium (B1175870) salt, a reaction that is synthetically useful for modifying the compound's properties.

The general conditions for N-alkylation of sulfonamides involve the use of a base to deprotonate the sulfonamide nitrogen, followed by reaction with an alkylating agent.

| Reactant | Reagent | Base | Solvent | Product |

| Secondary Sulfonamide | Alkyl Halide | K₂CO₃ | Acetonitrile | Tertiary Sulfonamide |

| Secondary Sulfonamide | Alkyl Halide | NaH | DMF | Tertiary Sulfonamide |

This table represents generalized conditions for N-alkylation of secondary sulfonamides.

Derivatization can also occur through reactions at the pyridine ring, although the presence of the electron-withdrawing sulfonamide group and the steric hindrance from the two methyl groups will influence the reactivity.

Hydrolysis and Cleavage Pathways

The sulfonamide bond in this compound can undergo hydrolysis under acidic or basic conditions to yield 2,6-dimethylpyridine-3-sulfonic acid and ethylamine (B1201723). Generally, the sulfonamide linkage is relatively stable, requiring forcing conditions for cleavage.

The mechanism of hydrolysis will differ depending on the pH. Under acidic conditions, the pyridine nitrogen is likely to be protonated, which may facilitate the nucleophilic attack of water on the sulfur atom. In basic media, the sulfonamide nitrogen can be deprotonated, but cleavage is less common unless there are specific intramolecular features that promote it.

Studies on a range of sulfonamides have shown that they are generally hydrolytically stable under typical environmental pH and temperature conditions. acs.org However, the specific electronic effects of the 2,6-dimethylpyridine ring could influence the rate of hydrolysis compared to other sulfonamides.

Metalation Reactions and Formation of Organometallic Intermediates

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic rings. nih.gov In the case of this compound, the sulfonamide group is a potential directing group for metalation. However, the regiochemistry of metalation will be a complex interplay between the directing ability of the sulfonamide group and the steric and electronic effects of the two methyl groups at the 2 and 6 positions.

The 2,6-dimethyl substitution pattern (lutidine) can sterically hinder access to the adjacent positions on the pyridine ring. wikipedia.org Metalation of 2,6-lutidine itself typically occurs at the 4-position or at one of the methyl groups. clockss.orgznaturforsch.com The sulfonamide group at the 3-position would be expected to direct metalation to the 4-position. Therefore, it is highly probable that lithiation of this compound with a strong base like n-butyllithium or lithium diisopropylamide (LDA) would selectively occur at the C-4 position of the pyridine ring.

The resulting organometallic intermediate, a lithiated pyridylsulfonamide, would be a versatile synthon for the introduction of a wide range of electrophiles at the 4-position, leading to a variety of substituted derivatives.

| Substrate | Reagent | Site of Metalation |

| 2,6-Lutidine | n-BuLi/t-BuOK | C-4 or Methyl Group |

| Pyridine with 3-CONR₂ | s-BuLi | C-4 |

| 2,6-Dichloropyridine | TMPMgCl·LiCl | C-4 |

This table illustrates the regioselectivity of metalation on related pyridine derivatives.

Condensation and Cyclization Reactions of this compound

For instance, pyridine-based sulfonamides have been used as precursors in the synthesis of more complex heterocyclic systems. acs.org Cyclization can be intramolecular, involving functional groups on the N-ethyl substituent or the pyridine ring, or intermolecular, in reactions with other bifunctional molecules.

The synthesis of macrocyclic triamine disulfonamides has been achieved through double Tsuji–Trost N-allylation reactions of open-chain disulfonamides, highlighting a potential cyclization strategy. acs.org Furthermore, the synthesis of novel pyridine-based heterocyclic compounds with sulfonamide moieties has been explored, indicating the utility of this class of compounds in constructing diverse chemical scaffolds. researchgate.netbldpharm.com

Supramolecular Chemistry and Intermolecular Interactions of N Ethyl 2,6 Dimethylpyridine 3 Sulfonamide Architectures

Self-Assembly and Ordered Structures

The self-assembly of N-Ethyl-2,6-dimethylpyridine-3-sulfonamide into well-defined, ordered structures is driven by a combination of non-covalent interactions. The primary functional groups—the sulfonamide moiety (-SO₂NH-) and the pyridine (B92270) ring—are the main drivers of these interactions. The sulfonamide group is a potent hydrogen-bond donor (N-H) and acceptor (S=O), while the pyridine ring offers sites for hydrogen bonding (N atom) and potential for π-stacking interactions.

Hydrogen Bonding Networks in the Solid and Solution States

Hydrogen bonding is a dominant force in determining the structure of sulfonamide-containing compounds. The N-H proton of the sulfonamide group is a strong hydrogen bond donor, while the sulfonyl oxygens and the pyridine nitrogen atom are effective hydrogen bond acceptors.

In the solid state, these interactions are expected to lead to the formation of extensive networks. For instance, molecules of this compound could form centrosymmetric dimers through N-H···O=S hydrogen bonds. These dimers can then act as larger building blocks, further assembling into chains or sheets through other interactions, such as C-H···O or C-H···N bonds. The supramolecular structure of some sulfonamide derivatives is known to be formed by cyclic dimers linked by intermolecular hydrogen bonds. mdpi.com

In solution, the extent and nature of hydrogen bonding would be highly dependent on the solvent. In polar, protic solvents, the molecule's hydrogen bonding sites would interact with solvent molecules. In non-polar solvents, intramolecular or intermolecular hydrogen bonds between the sulfonamide groups would be more favored, potentially leading to the formation of aggregates or dimeric species.

| Potential Hydrogen Bond Donor/Acceptor Sites in this compound | | :--- | :--- | | Site | Function | | Sulfonamide N-H | Donor | | Sulfonyl O | Acceptor | | Pyridine N | Acceptor |

π-Stacking and Aromatic Interactions

The pyridine ring in this compound is an aromatic system capable of participating in π-stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, are crucial in the stabilization of crystal structures. π-stacking can occur in several geometries, including face-to-face and edge-to-face arrangements.

Design of Co-crystals and Inclusion Compounds

Co-crystals are multi-component crystals in which different molecules are held together in a stoichiometric ratio by non-covalent interactions. The design of co-crystals, a practice known as crystal engineering, allows for the modification of a compound's physicochemical properties without altering its chemical structure.

This compound is a promising candidate for co-crystal formation due to its strong hydrogen bonding capabilities. nih.gov It can be combined with other molecules (co-formers) that have complementary functional groups. For example:

Carboxylic acids: The acid's -COOH group can form a robust heterosynthon with the pyridine nitrogen or the sulfonamide group.

Amides: Primary or secondary amides can engage in hydrogen bonding with the sulfonamide group, creating diverse structural motifs.

The formation of inclusion compounds, where one molecule (the guest) is encapsulated within the crystal lattice of another (the host), is also a possibility. While there is no specific literature on this compound forming inclusion compounds, its molecular structure could potentially allow it to act as a guest in larger host cavities, such as those provided by cyclodextrins or calixarenes.

Applications in Host-Guest Chemistry

Host-guest chemistry involves the formation of complexes between a host molecule, which has a binding cavity, and a guest molecule that fits within it. mdpi.com These interactions are highly specific and are driven by a combination of forces including hydrogen bonding, hydrophobic interactions, and van der Waals forces. rsc.org

Given its molecular size and functional groups, this compound could potentially act as a guest molecule. Macrocyclic hosts like cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, are well-known to encapsulate guest molecules. nih.gov The aromatic pyridine ring and the alkyl groups of this compound could fit within the nonpolar cavity of a cyclodextrin, while the polar sulfonamide group could interact with the hydroxyl groups on the rim of the host. Such complexation could alter the solubility and stability of the compound.

Applications in Catalysis and Advanced Materials Science

N-Ethyl-2,6-dimethylpyridine-3-sulfonamide as a Ligand Precursor in Coordination Chemistry

While no specific metal complexes of this compound have been reported, the broader class of pyridine-3-sulfonamide (B1584339) derivatives is recognized for its potential in coordination chemistry. rsc.org The presence of both a pyridine (B92270) ring and a sulfonamide group offers multiple potential coordination sites for metal ions.

Design and Synthesis of Metal Complexes

The synthesis of metal complexes with analogous sulfonamide-containing ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. jscimedcentral.com The coordination mode would likely depend on the metal ion, the reaction conditions, and the steric and electronic properties of the ligand. The nitrogen atom of the pyridine ring and the nitrogen or oxygen atoms of the sulfonamide group could potentially bind to a metal center.

Electronic and Steric Influence on Metal Centers

The electronic and steric properties of ligands play a crucial role in determining the structure and reactivity of metal complexes. bohrium.com The 2,6-dimethyl substitution on the pyridine ring in this compound would exert a significant steric influence, potentially affecting the coordination geometry around the metal center. wikipedia.org This steric hindrance could favor the formation of specific isomers or limit the coordination number of the metal. Electronically, the pyridine ring acts as a σ-donor and a weak π-acceptor, while the sulfonamide group is electron-withdrawing. This combination of electronic effects would modulate the electron density at the metal center, thereby influencing its catalytic activity and photophysical properties.

Role in Homogeneous and Heterogeneous Catalysis

Although no catalytic applications have been documented specifically for this compound, pyridine and sulfonamide derivatives are known to be components of various catalytic systems. jscimedcentral.com

Catalytic Activity in Organic Transformations

Metal complexes bearing pyridine-based ligands are widely used as catalysts in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. The catalytic activity is often tuned by modifying the substituents on the pyridine ring.

Development of Novel Catalytic Systems

The unique steric and electronic profile of this compound makes it a candidate for the development of novel catalytic systems. The design of such systems would involve the synthesis of its metal complexes and subsequent screening for activity in various chemical reactions.

Integration into Functional Materials (e.g., Optoelectronic Devices, Sensors)

While there is no specific research on the integration of this compound into functional materials, related pyridine-containing polymers and sulfonamide-based molecules have shown promise in these areas. st-andrews.ac.ukrsc.org

Polymers incorporating pyridine units can exhibit enhanced electron affinity and electron-transporting properties, making them suitable for use in light-emitting diodes (LEDs) and other optoelectronic devices. st-andrews.ac.uk The specific electronic properties of the sulfonamide group could further modify the optical and electronic characteristics of such materials.

Furthermore, sulfonamide derivatives have been investigated for their use in chemical sensors. rsc.org The ability of the sulfonamide group to interact with specific analytes, coupled with the photophysical properties of the pyridine ring, could potentially be exploited for the development of novel sensors. For instance, a fluorescent sensor based on a terpyridine-Zn²⁺ complex has been developed for the detection of sulfonamide antibiotics. rsc.orgrsc.org

Photophysical Properties and Energy Transfer

A detailed investigation into the photophysical properties of this compound, such as its absorption and emission spectra, quantum yields, and fluorescence lifetimes, has not been reported. Consequently, information regarding its potential for energy transfer processes is also unavailable.

Non-linear Optical Materials

There are no NLO studies or data available for this compound to determine its applicability as a non-linear optical material.

Based on a comprehensive review of available scientific literature, a detailed research article focusing solely on this compound cannot be generated at this time due to a lack of specific published studies on this particular compound.

A thorough search for research findings, synthetic methodologies, reactivity studies, supramolecular chemistry, and computational modeling specific to this compound did not yield sufficient data to construct the detailed article as outlined in the user's request. The scientific community has not yet published in-depth research that would allow for a comprehensive discussion of the topics requested.

While general information on related classes of compounds, such as pyridine derivatives and sulfonamides, is available, the user's strict instruction to focus solely on this compound prevents the inclusion of such related but non-specific information. To maintain scientific accuracy and adhere to the provided constraints, the generation of the requested article is not feasible.

Further research dedicated specifically to this compound is required before a comprehensive and scientifically accurate article on its properties and applications can be written.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Ethyl-2,6-dimethylpyridine-3-sulfonamide, and how can reaction efficiency be optimized?

- Methodological Answer : Begin with a nucleophilic substitution reaction between 2,6-dimethylpyridine-3-sulfonyl chloride and ethylamine. Monitor reaction progress via TLC or HPLC. Optimize by adjusting solvent polarity (e.g., pyridine or dichloromethane), temperature (room temperature to 50°C), and stoichiometric ratios (1:1.2 molar ratio of sulfonyl chloride to amine). Purify via column chromatography using silica gel and a petroleum ether/ethyl acetate gradient .

Q. Which spectroscopic techniques are critical for characterizing N-Ethyl-2,6-dimethylpyrimidine-3-sulfonamide derivatives?

- Methodological Answer : Use and NMR to confirm substituent positions and sulfonamide bond formation (e.g., characteristic downfield shifts for sulfonamide protons). High-resolution mass spectrometry (HRMS) verifies molecular weight and purity. IR spectroscopy identifies sulfonamide S=O stretching (~1350–1150 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally similar sulfonamide derivatives?

- Methodological Answer : Cross-validate using 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations. Compare coupling constants (-values) in NMR with computational models (DFT simulations). For unresolved cases, employ X-ray crystallography to confirm spatial arrangements .

Q. What strategies improve the biological activity screening of this compound analogs?

- Methodological Answer : Design a library of analogs with systematic substitutions at the pyridine ring or sulfonamide group. Use in silico docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like carbonic anhydrase. Validate via in vitro enzyme inhibition assays (e.g., fluorescence-based kinetic measurements) .

Q. How should experimental protocols be adapted to address low yields in sulfonamide synthesis?

- Methodological Answer : Optimize reaction conditions by:

- Adding DMAP (4-dimethylaminopyridine) as a catalyst to enhance nucleophilicity.

- Using anhydrous solvents and inert gas (N) to prevent hydrolysis.

- Testing alternative coupling agents (e.g., EDC/HOBt) for amide bond formation .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in sulfonamide derivatives?

- Methodological Answer : Apply multivariate regression (e.g., partial least squares) to correlate substituent electronic parameters (Hammett σ values) with bioactivity. Use clustering algorithms (e.g., hierarchical clustering) to group analogs by functional group similarity and activity profiles .

Q. How can researchers address reproducibility issues in sulfonamide-based assays?

- Methodological Answer : Standardize protocols by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.